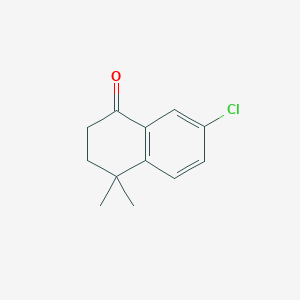

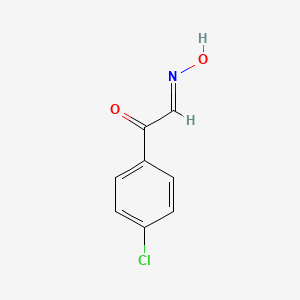

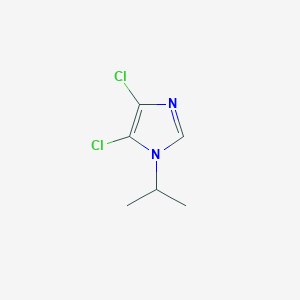

![molecular formula C16H19ClN4O2 B3033671 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine CAS No. 1119452-09-3](/img/structure/B3033671.png)

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine

Descripción general

Descripción

“1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine” is a chemical compound with the empirical formula C16H20Cl2N4O2 and a molecular weight of 371.26 . It is a solid substance . The IUPAC name for this compound is 1-{3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine .

Molecular Structure Analysis

The SMILES string representation of the molecule isO=C(N(CC1)CCN1CC)C2=CC(C3=NOC(CCl)=N3)=CC=C2.Cl . The InChI code is 1S/C16H19ClN4O2.ClH/c1-2-20-6-8-21(9-7-20)16(22)13-5-3-4-12(10-13)15-18-14(11-17)23-19-15;/h3-5,10H,2,6-9,11H2,1H3;1H . Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 334.81 . The storage temperature is 28 C .Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, including this compound, has been investigated for its antibacterial potential . In vitro studies revealed significant activity against both Gram-positive (e.g., Enterococcus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Salmonella, Klebsiella, Escherichia coli) bacteria. Notably, some derivatives exhibited potency comparable to the standard drug Streptomycin. Molecular docking studies further supported the biological activity of this compound .

Antimicrobial Resistance (AMR) Research

Given the global concern surrounding antimicrobial resistance, compounds like this one are crucial for combating drug-resistant microbial infections. Researchers explore their efficacy against diverse pathogenic bacteria and microbes. Investigating the mechanisms by which this compound interacts with bacterial targets can provide valuable insights for developing new antimicrobial agents .

Drug Development

The non-availability of potent antimicrobial agents underscores the need for novel drug candidates. Researchers investigate the pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) of this compound using in silico methods. Predictive analyses guide drug development efforts, ensuring safety and efficacy .

Imidazole Synthesis

Imidazoles are essential heterocycles used in various applications. While not directly related to this compound, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in functional molecules . Understanding the reactivity of imidazole-containing compounds contributes to broader chemical research.

Benzisoxazole Derivatives

The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an intermediate related to benzisoxazoles, has been reported . Although not identical to our compound, exploring benzisoxazole derivatives provides insights into their reactivity and potential applications.

Computational Chemistry

In silico studies, including molecular docking and TOPKAT analysis, play a pivotal role in understanding compound behavior. Researchers predict binding affinities, pharmacokinetics, and toxicity profiles, aiding drug design and optimization .

Safety and Hazards

The safety information suggests that personal protective equipment/face protection should be worn when handling this compound. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should also be avoided .

Propiedades

IUPAC Name |

[3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-2-20-6-8-21(9-7-20)16(22)13-5-3-4-12(10-13)15-18-14(11-17)23-19-15/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGHNJXAPDTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

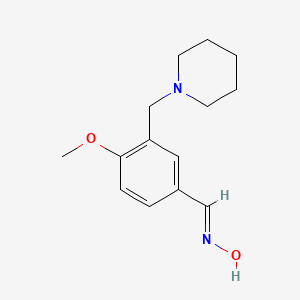

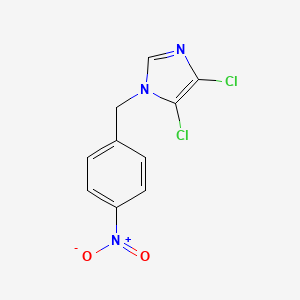

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

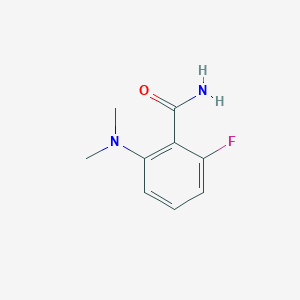

![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)

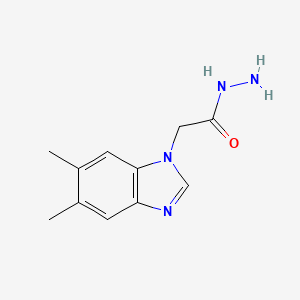

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)